

theoretical studies of disodium phosphonate

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Compound of Interest

Compound Name: *Disodium phosphonate*

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An In-depth Technical Guide to the Theoretical Studies of **Disodium Phosphonate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium phosphonate (Na_2HPO_3), also known as disodium hydrogen phosphite, is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, agriculture, and notably, pharmaceutical sciences. As an organophosphorus compound derived from phosphonic acid, its unique chemical properties make it a versatile molecule.^[1] In the realm of drug development, phosphonates are recognized as crucial structural motifs. They serve as stable bioisosteres for phosphates, mimicking the transition state of amide and ester hydrolysis, which makes them effective enzyme inhibitors.^[2] The C-P bond in organophosphonates, which replaces the more labile P-O bond in phosphates, imparts significant metabolic stability, a highly desirable trait in medicinal chemistry.^[2]

Theoretical and computational chemistry have become indispensable tools for elucidating the molecular properties, reactivity, and interaction mechanisms of phosphonates at an atomic level.^[3] Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into electronic structure, reaction energetics, and binding affinities that are often difficult to probe experimentally. These computational approaches guide the rational design of novel phosphonate-based compounds with tailored properties for specific applications, from enzyme inhibition to materials science.^{[3][4]}

This technical guide provides a comprehensive overview of the theoretical studies of **disodium phosphonate** and related phosphonic acids. It summarizes key physicochemical data, details the computational protocols used in their study, and visualizes fundamental concepts and workflows relevant to researchers in the field.

Physicochemical and Structural Properties

Disodium phosphonate is a white, crystalline solid characterized by its high solubility in water.

[1] The central phosphorus atom exhibits a tetrahedral geometry due to sp^3 hybridization.[1]

Unlike phosphates, a key feature of the phosphonate group is the direct phosphorus-hydrogen (P-H) bond.[1]

Table 1: Physicochemical Properties of **Disodium Phosphonate**

Property	Value	Reference
Identifiers		
IUPAC Name	disodium dioxido-oxophosphonium	[5]
CAS Number	13708-85-5	[5]
Molecular Formula	Na ₂ HPO ₃	[1]
Molecular Weight	125.96 g/mol	[6]
Physical Properties		
Appearance	White crystalline solid	[1]
Melting Point	53°C (decomposes at 200–250°C)	[6]
Density	2.05 g/cm ³ (at 20°C)	[6]
Water Solubility	429 g / 100 g H ₂ O (at 20°C)	[6]
Chemical Properties		
pKa	6.52 (at 20°C)	[6]
Hydrogen Bond Acceptor Count	3	[6]

Theoretical and Computational Studies

Theoretical studies on phosphonates primarily utilize quantum mechanical methods like Density Functional Theory (DFT) and classical methods like Molecular Dynamics (MD) simulations to investigate their structural, electronic, and reactive properties.

Structural and Electronic Properties (DFT)

DFT calculations are widely used to determine the optimized geometry, electronic structure, and vibrational frequencies of phosphonate-containing molecules.[7] These calculations provide fundamental insights that correlate with experimental findings. For instance, studies on

methylphosphonic acid, the simplest organic phosphonic acid, reveal a distorted tetrahedral geometry around the phosphorus atom.[8][9]

Table 2: Calculated Structural Parameters of Methylphosphonic Acid (Model Compound)

Parameter	Calculated Value	Method	Reference
P=O Bond Length	1.4993 Å	X-ray Diffraction	[8][9]
P-O Bond Length	1.5441 Å, 1.5443 Å	X-ray Diffraction	[8][9]
P-C Bond Length	1.7586 Å	X-ray Diffraction	[8][9]
O-P-O Bond Angles	103.46° - 112.86°	X-ray Diffraction	[8][9]

Natural Bond Orbital (NBO) analysis, a common computational technique, reveals that the electron density at the phosphoryl group (P=O) is highly polarized towards the oxygen atom, which is crucial for its role in coordination chemistry and biological interactions.[10]

Interaction and Reactivity Studies (MD & DFT)

Computational methods are pivotal in studying how phosphonates interact with other molecules, surfaces, and biological targets. Molecular dynamics simulations, for example, have been employed to investigate the adsorption of various organic phosphonic acids onto mineral surfaces like calcite, which is relevant to their application as scale inhibitors.[6] These studies show that strong electrostatic interactions between the oxygen atoms of the phosphonate groups and surface calcium ions (Ca^{2+}) are the dominant factor in their adsorption.[7]

DFT has also been used to calculate the energetics of these interactions. A quantum chemical study of phosphonic acid adsorption on an anatase $\text{TiO}_2(101)$ surface calculated a strong adsorption energy of 277 kJ/mol for a fully dissociated, bidentate binding structure.[3]

Table 3: Examples of Quantitative Data from Theoretical Studies of Phosphonates

Studied System	Calculated Property	Value / Finding	Method	Reference
Phenylphosphonic Acid on TiO ₂	Adsorption Energy	277 kJ/mol	DFT	[3]
Organic Phosphonates on Calcite	Binding Energy	DTPMP > HDTMP > EDTMP > ATMP	MD Simulation	[6]
Phosphorus Donors in Silicon	Ground State Binding Energy	41 meV	DFT	[11]
Formation of Phosphonate Esters	Reaction Energetics	Activation energies (ΔG^\ddagger), reaction enthalpies (ΔH°)	Ab initio MO Theory	[1]

Experimental and Computational Protocols

Reproducibility and accuracy in theoretical studies hinge on detailed and well-defined protocols. Below are generalized methodologies for DFT and MD studies typical for phosphonate systems.

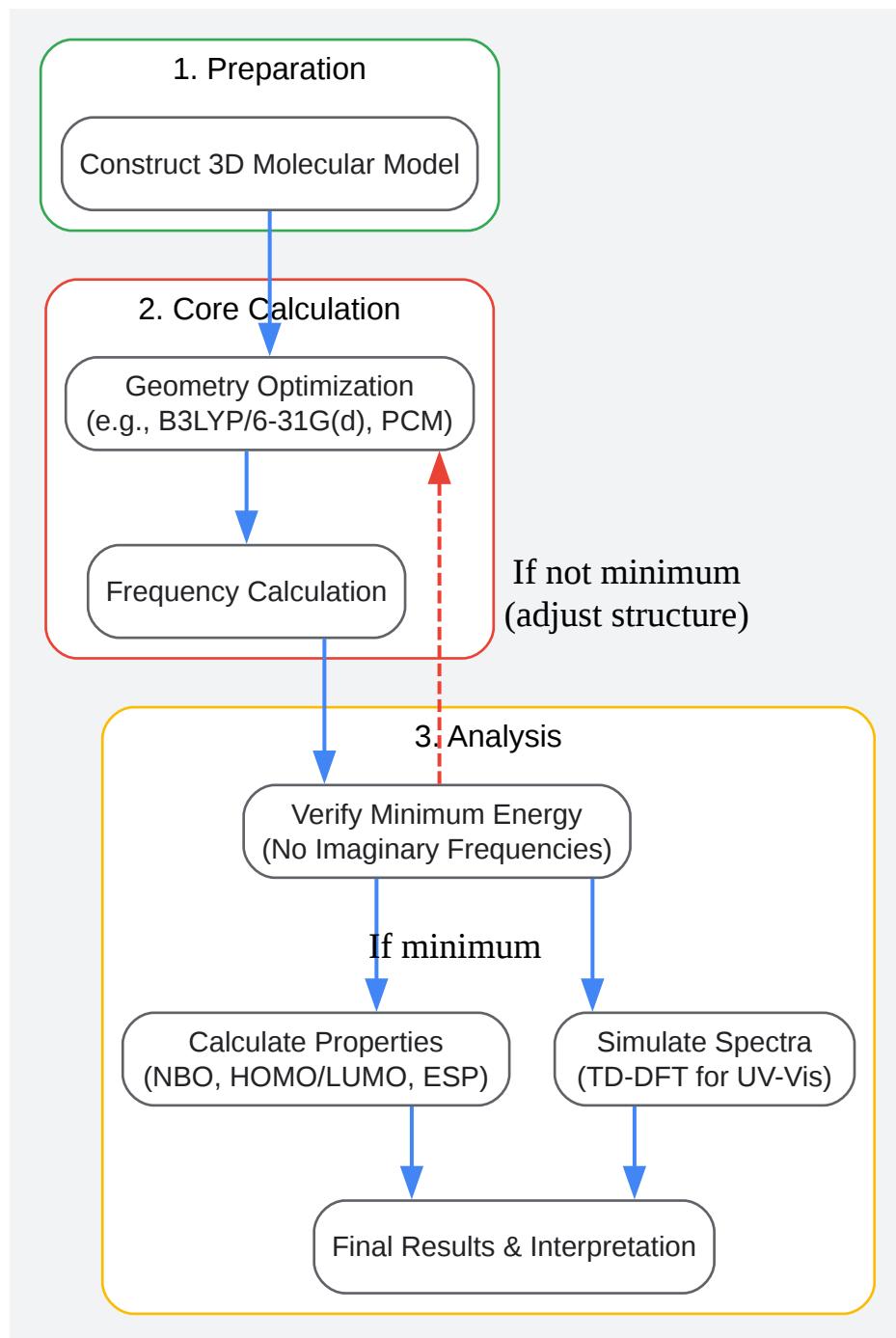
Computational Protocol: Density Functional Theory (DFT)

This protocol outlines a typical workflow for investigating a molecule like **disodium phosphonate** using DFT.

- Model Construction: The initial 3D structure of the molecule is built using molecular modeling software (e.g., GaussView, Avogadro).
- Geometry Optimization:
 - Method: A hybrid functional, such as B3LYP, is commonly chosen for its balance of accuracy and computational cost for organic and organometallic systems.[12]

- Basis Set: A Pople-style basis set like 6-31G(d) or 6-311++G(d,p) is selected. The inclusion of polarization functions (d) and diffuse functions (+) is critical for accurately describing anionic species and hydrogen bonding.[3][13]
- Solvation Model: To simulate conditions in solution, a Polarizable Continuum Model (PCM) is often applied, with water as the solvent.[14]
- Procedure: The molecular geometry is optimized to find the lowest energy conformation. The convergence is confirmed when forces on the atoms are negligible.

- Vibrational Frequency Calculation:
 - Purpose: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.
 - Procedure: Performed at the same level of theory as the optimization.
- Property Calculation:
 - Electronic Properties: Once the geometry is optimized, properties like the HOMO-LUMO gap, molecular electrostatic potential, and partial atomic charges (via NBO analysis) are calculated.[15]
 - Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.[14]

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A typical workflow for a Density Functional Theory (DFT) study.

Computational Protocol: Molecular Dynamics (MD) Simulation

This protocol describes a general approach for simulating the interaction of phosphonates with a surface.

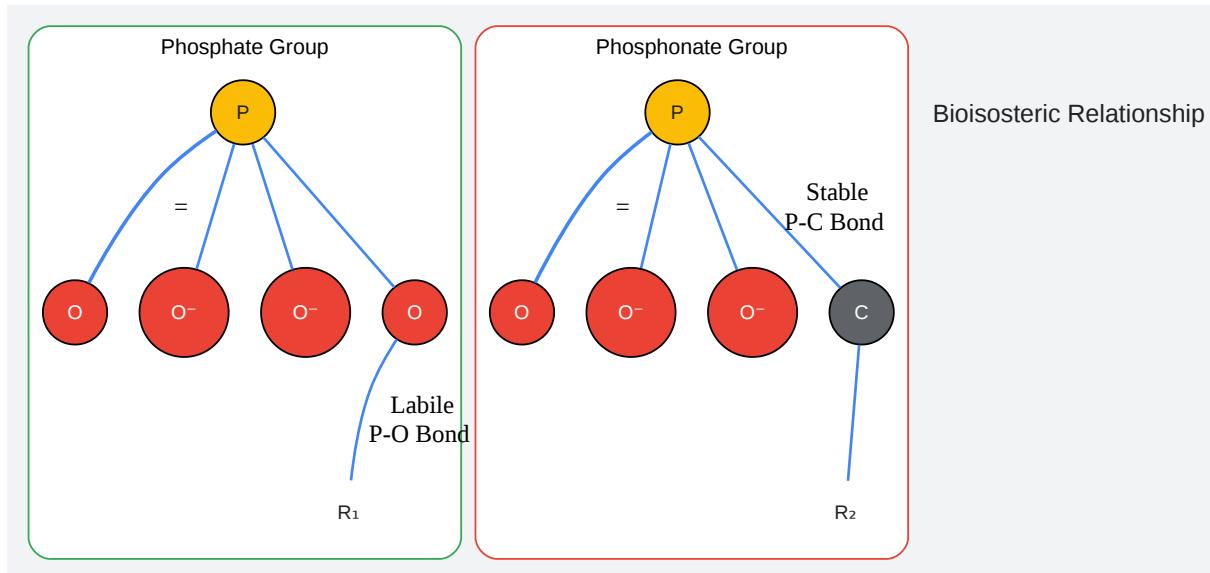
- System Setup:
 - Force Field: Select a suitable classical force field (e.g., COMPASS, ReaxFF) that accurately describes the interatomic potentials for both the phosphonate molecule and the surface material (e.g., calcite, TiO_2).[\[6\]](#)[\[16\]](#)
 - Model Building: Construct the surface slab from a crystal structure, ensuring it is large enough to avoid self-interaction under periodic boundary conditions. Place the phosphonate molecule(s) and solvent molecules (typically water) in the simulation box.
- Equilibration:
 - Energy Minimization: Minimize the energy of the initial system to remove unfavorable contacts.
 - NVT Ensemble (Constant Volume, Temperature): Gradually heat the system to the target temperature while keeping the volume constant to allow the system to relax.
 - NPT Ensemble (Constant Pressure, Temperature): Run the simulation at the target temperature and pressure to achieve the correct density.
- Production Run: Once the system is equilibrated, run the simulation for a sufficient length of time (nanoseconds to microseconds) to collect data for analysis.
- Data Analysis: Analyze the trajectory to calculate properties such as binding energy, radial distribution functions (RDFs), and conformational changes of the adsorbed molecule.[\[6\]](#)

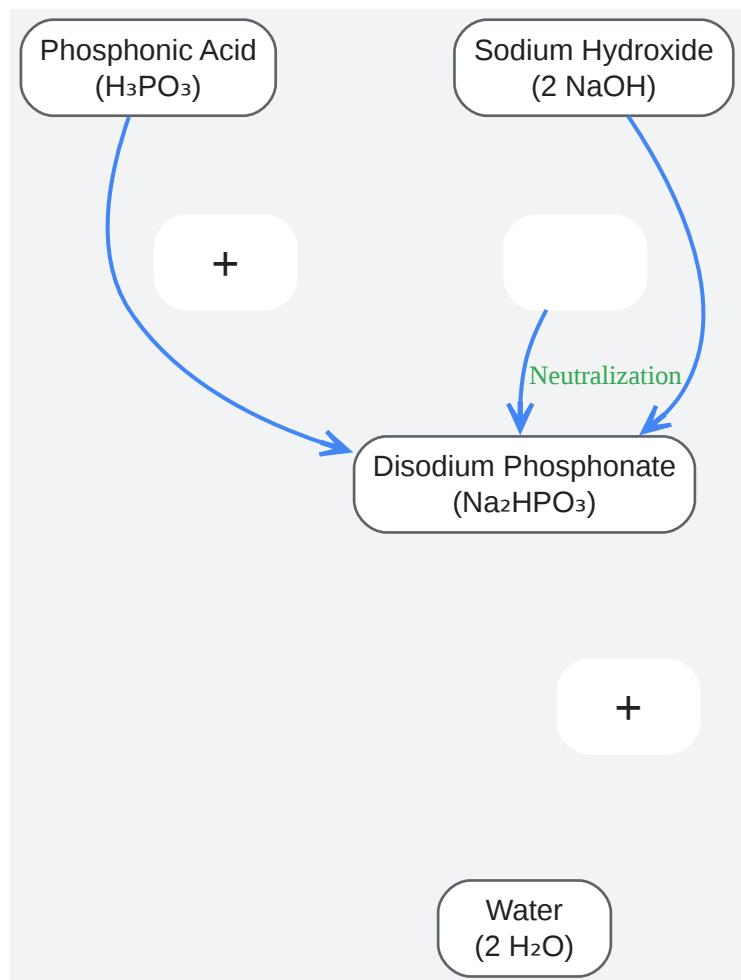
Applications in Drug Development

The theoretical understanding of phosphonates is paramount in medicinal chemistry, where they are primarily used as bioisosteres of phosphates.

Phosphonate-Phosphate Bioisosterism

Phosphonates are structural mimics of phosphates but replace a key ester oxygen atom with a carbon atom. This single substitution creates a C-P bond that is resistant to enzymatic hydrolysis, unlike the P-O bond in phosphates. This increased metabolic stability is a major advantage in drug design. Theoretical studies help to quantify the similarities in charge distribution and geometry between the two groups, validating the bioisosteric replacement strategy.





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